molecular formula C9H16ClN3O2 B2392991 8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride CAS No. 2413904-59-1

8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride

Cat. No. B2392991
CAS RN: 2413904-59-1
M. Wt: 233.7
InChI Key: JGSPMBYKHGSMDU-KZCWHLCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride” is a chemical compound with the CAS Number: 16252-93-0 . It has a molecular weight of 197.24 . The IUPAC name for this compound is 3-amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3O2/c1-6-2-4-9(5-3-6)7(13)12(10)8(14)11-9/h6H,2-5,10H2,1H3,(H,11,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a melting point of 120-121 degrees Celsius .

Scientific Research Applications

Anticonvulsant Agents

This compound has been studied for its potential as an anticonvulsant agent . A series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives were synthesized and evaluated for their anticonvulsant activity by maximal electroshock seizure (MES) test . Compounds with similar structures showed significant protective effects on seizures, compared to standard drugs like phenytoin .

Neurological Disorder Treatment

Compounds with similar structures have been used in the treatment of neurological disorders . For example, phenytoin, a well-known hydantoin with medicinal applications, exhibits a regulatory effect on the central nervous system (CNS) and has been applied successfully to ameliorating epilepsy symptoms for more than 70 years .

Skeletal Editing of Organic Molecules

The compound could potentially be used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This method was developed by Prof. Levin and co-workers from the University of Chicago, and it involves the use of an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent .

Synthesis of Carbocyclic Hydantoins

The compound can be used in the synthesis of carbocyclic hydantoins . A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed, offering a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest .

Drug Development

The compound could be used in the development of new drugs . Hydantoin derivatives have become increasingly important, with various applications across chemical and pharmaceutical industries . The hydantoin ring itself possesses no biological activity, but 5- and especially 5,5-substituted derivatives have a documented, wide range of therapeutic applications .

Chemical Synthesis

The compound could be used in various areas of chemical synthesis . It could be used in the synthesis of other compounds, and it could also be used in chromatography and analytical research .

properties

IUPAC Name

8-amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c1-12-7(13)9(11-8(12)14)4-2-6(10)3-5-9;/h6H,2-5,10H2,1H3,(H,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFELUUOCWATOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCC(CC2)N)NC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride

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